Enzymatic Activity Comparison: GSK-J5 vs GSK-J4 Free Base (GSK-J1) on JMJD3
GSK-J5 functions as the inactive regio-isomer of GSK-J4. Upon intracellular hydrolysis, the free base derived from GSK-J5 exhibits weak JMJD3 inhibitory activity (IC50 > 100 μM), in contrast to the potent inhibition achieved by the GSK-J4-derived free base GSK-J1 (IC50 = 60 nM against KDM6B/JMJD3) [1]. This >1,600-fold difference in enzymatic potency establishes GSK-J5 as a valid negative control for experiments employing GSK-J4.
| Evidence Dimension | JMJD3 (KDM6B) enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | >100 μM (free base after intracellular hydrolysis) |
| Comparator Or Baseline | GSK-J1 (free base of GSK-J4): 60 nM |
| Quantified Difference | >1,600-fold lower potency |
| Conditions | Cell-free enzymatic assay; data reported in primary publication and vendor technical datasheets |
Why This Matters
This quantitative differential enables researchers to confidently attribute GSK-J4-mediated phenotypes to KDM6 catalytic inhibition rather than to compound scaffold artifacts.
- [1] Kruidenier L, Chung CW, Cheng Z, et al. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. 2012;488(7411):404-408. View Source
